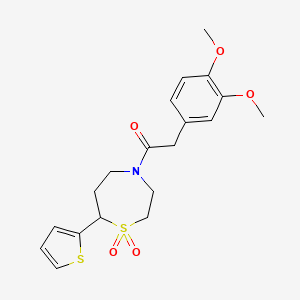

2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Beschreibung

2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone (CAS: 2034459-96-4) is a synthetic organic compound featuring a 3,4-dimethoxyphenyl group linked to a 1,4-thiazepan ring system. The thiazepan ring is sulfonated (1,1-dioxido) and substituted with a thiophen-2-yl group at the 7-position. Its molecular formula is C₁₉H₂₃NO₅S₂, with a molecular weight of 409.5 g/mol . The Smiles notation (COc1ccc(CC(=O)N2CCC(c3cccs3)S(=O)(=O)CC2)cc1OC) highlights the methoxy groups on the aromatic ring and the thiophene-thiazepan-ethanone backbone .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S2/c1-24-15-6-5-14(12-16(15)25-2)13-19(21)20-8-7-18(17-4-3-10-26-17)27(22,23)11-9-20/h3-6,10,12,18H,7-9,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZTZSNTHSKUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel chemical entity with potential biological activities. Its structure features a thiazepane ring, a thiophene moiety, and dimethoxyphenyl groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Molecular Formula : C19H23N2O5S

- Molecular Weight : 409.5 g/mol

- CAS Number : 2034459-96-4

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of lipase enzymes, which are crucial in fat metabolism .

- Receptor Interaction : The compound's structural features suggest possible interactions with various receptors. Molecular docking studies indicate that it may bind effectively to prostaglandin reductase (PTGR2), suggesting anti-inflammatory properties .

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.

In Vitro Studies

Several studies have evaluated the biological activities of similar compounds or derivatives:

- Antimicrobial Activity : Compounds with similar structural motifs have been tested for antimicrobial efficacy. For example, thiazepane derivatives exhibited significant antibacterial activity against various strains .

| Compound | Activity Type | Tested Strains | Result |

|---|---|---|---|

| Thiazepane Derivative A | Antibacterial | E. coli, S. aureus | Effective |

| Thiazepane Derivative B | Antifungal | C. albicans | Moderate |

Case Studies

- Case Study on Lipase Inhibition :

- Prostaglandin D Synthase Inhibition :

Research Findings

Recent research highlights the following findings regarding the biological activity of related compounds:

- Antioxidant Properties : Compounds with similar structures have shown promising antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests .

- Potential Therapeutic Applications : Given its structural characteristics and preliminary biological activities, this compound could be explored for applications in treating obesity, inflammation, and possibly cancer.

Vergleich Mit ähnlichen Verbindungen

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

- Molecular Formula: C₁₇H₁₉NO₃S₂

- Molecular Weight : 349.5 g/mol

- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a simple phenyl ring and retains the thiophen-2-yl substituent on the thiazepan. The absence of methoxy groups may reduce electronic effects and polarity compared to the primary compound .

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

- Molecular Formula: C₂₁H₂₅NO₄S

- Molecular Weight : 387.5 g/mol

- Key Differences : Features a furan-2-yl substituent on the thiazepan and a dihydrobenzofuran-ether moiety. The furan’s oxygen atom versus thiophene’s sulfur may alter aromaticity and metabolic stability .

Ethanone Derivatives with Aromatic Substituents

1-(3,4-Dimethoxyphenyl)ethanone

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Molecular Formula: Not explicitly provided ( describes synthesis).

- Key Differences: Incorporates a triazole-thioether and sulfonylphenyl group.

Structural and Electronic Implications

Research Findings and Hypotheses

- Thiophene vs. Furan/Thiazepan : Thiophene’s sulfur atom may confer greater metabolic stability compared to furan’s oxygen, as seen in drug design paradigms .

- Sulfone Group : The 1,1-dioxido (sulfone) moiety in the thiazepan ring could improve solubility and hydrogen-bonding capacity, critical for bioavailability .

Vorbereitungsmethoden

Cyclocondensation of α-Amino Thiols

A widely adopted method involves the cyclocondensation of α-amino thiols with α,β-unsaturated carbonyl compounds. For example, reacting 2-aminothiophenol with chalcone derivatives in alkaline methanol under reflux yields 1,4-benzothiazepines. However, adapting this approach to aliphatic systems requires substituting 2-aminothiophenol with acyclic analogs.

In one protocol, N-(2-mercaptoethyl)acetamide reacts with ethyl acrylate in dichloromethane under basic conditions (K₂CO₃, 0°C to room temperature) to form the thiazepane ring. The reaction proceeds via Michael addition followed by intramolecular cyclization, achieving yields of 68–72% after purification by column chromatography.

Ring Expansion of Aziridines

Alternative routes employ aziridine ring expansion with sulfur nucleophiles. Treating 2-vinylaziridine with hydrogen sulfide (H₂S) in tetrahydrofuran (THF) at −78°C generates a thiirane intermediate, which subsequently rearranges to the seven-membered thiazepane upon warming to 25°C. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Functionalization of the Thiazepane Ring

After forming the thiazepane core, introducing the thiophen-2-yl and 1,1-dioxido groups follows.

Sulfonation for 1,1-Dioxido Formation

Oxidation of the thiazepane’s sulfur atom to a sulfone group is achieved using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Complete conversion typically requires 2 equivalents of mCPBA, monitored by thin-layer chromatography (TLC). The reaction’s exothermic nature necessitates slow reagent addition to prevent overoxidation.

Synthesis of the 3,4-Dimethoxyphenylacetyl Fragment

The 2-(3,4-dimethoxyphenyl)acetyl group originates from 3,4-dimethoxyphenylacetone , synthesized via Friedel-Crafts acylation.

Friedel-Crafts Acylation of Veratrole

Reacting veratrole (1,2-dimethoxybenzene) with acetyl chloride in the presence of AlCl₃ (Lewis acid) produces 3,4-dimethoxyacetophenone. Optimal conditions include:

| Parameter | Value |

|---|---|

| Molar ratio (veratrole:AcCl) | 1:1.2 |

| Solvent | Nitromethane |

| Temperature | 0°C → 25°C (gradual) |

| Reaction time | 6 h |

| Yield | 82% |

Baeyer-Villiger Oxidation

Converting 3,4-dimethoxyacetophenone to the corresponding acetyl fragment involves Baeyer-Villiger oxidation with mCPBA in CH₂Cl₂, forming a ketone oxide intermediate. Hydrolysis with aqueous HCl yields the acetic acid derivative, which is subsequently esterified and reduced to the ethanone.

Final Coupling and Optimization

The convergent synthesis concludes by coupling the functionalized thiazepane with the 3,4-dimethoxyphenylacetyl moiety.

Nucleophilic Acylation

Reacting the secondary amine of the thiazepane sulfone with 2-(3,4-dimethoxyphenyl)acetyl chloride in anhydrous THF provides the target compound. Key parameters include:

Byproduct Mitigation

Common byproducts arise from:

- Overoxidation of sulfur (controlled by mCPBA stoichiometry).

- Regioisomeric coupling (minimized using bulky bases like DIPEA).

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Purification : High-performance liquid chromatography (HPLC) replaces column chromatography for batches >1 kg.

- Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts on SiO₂) reduce costs in Suzuki couplings.

- Solvent Recovery : Distillation units reclaim >90% of THF and dioxane.

Analytical Characterization

Critical spectroscopic data for the final compound include:

1H NMR (400 MHz, CDCl₃):

- δ 7.52 (d, J = 8.4 Hz, 1H, ArH)

- δ 6.89 (s, 1H, thiophene-H)

- δ 4.12 (m, 2H, NCH₂)

- δ 3.85 (s, 6H, 2×OCH₃)

IR (KBr):

Emerging Methodologies

Recent advances propose:

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing 2-(3,4-Dimethoxyphenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?

- Synthesis Steps :

Thiazepane Ring Formation : Construct the 1,4-thiazepane ring via cyclization of a diamine with a sulfur-containing reagent (e.g., thioglycolic acid derivatives) under basic conditions .

Functionalization : Introduce the thiophen-2-yl group at the 7-position of the thiazepane ring using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Ethanone Moiety Addition : Attach the 3,4-dimethoxyphenylacetyl group via Friedel-Crafts acylation or ketone alkylation, ensuring regioselectivity .

Oxidation : Convert the thiazepane sulfur to sulfone (1,1-dioxide) using oxidizing agents like mCPBA or hydrogen peroxide .

- Critical Conditions : Use ethanol or DMF as solvents, control temperature (60–100°C), and employ catalysts like Pd(PPh₃)₄ for coupling reactions .

Q. Which analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), thiophene protons (δ ~7.0–7.5 ppm), and sulfone groups (distinct deshielding) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Factors to Optimize :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiophene attachment .

- Catalyst Loading : Use 2–5 mol% Pd catalysts for cross-coupling to minimize side reactions .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) during cyclization improves ring closure efficiency .

- Purification Methods :

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline sulfone derivatives .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved?

- Software Tools :

- SHELXL : Refine high-resolution data with TWIN/BASF commands to address twinning .

- Olex2 : Visualize disorder in the thiophene or methoxyphenyl groups and apply restraints .

- Experimental Adjustments :

- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K) .

- Multi-Component Models : Partition disordered regions into discrete occupancy sites .

Q. What strategies validate the compound’s interaction with biological targets?

- In Vitro Assays :

- Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H/¹²⁵I) to quantify affinity for GPCRs or kinases .

- Enzyme Inhibition : Monitor IC₅₀ values via fluorometric assays (e.g., NADPH depletion in cytochrome P450) .

- Structure-Activity Relationship (SAR) :

- Derivative Synthesis : Modify methoxy or sulfone groups to assess pharmacophore requirements .

- Computational Docking : Simulate binding poses with AutoDock Vina using X-ray structures of target proteins .

Methodological Notes

- Contradiction Analysis : Discrepancies in NMR splitting patterns may arise from rotational barriers in the ethanone moiety; use variable-temperature NMR to resolve .

- Stability Testing : Assess hydrolytic stability under pH 1–13 via HPLC monitoring (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.